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Acute Myeloid Leukemia (AML) that is refractory to initial treatment or has relapsed presents a
significant therapeutic challenge, with prognosis remaining poor.[1][2] Standard of care has
traditionally involved intensive salvage chemotherapy regimens, with the goal of achieving a
second remission and potentially bridging patients to allogeneic hematopoietic stem cell
transplantation (HSCT), the only curative option for many.[1] However, the toxicity of these
regimens often limits their use, particularly in older patients or those with comorbidities.[3] This
guide provides a comparative analysis of an investigational agent, Prexigebersen (BP1001),
and traditional intensive chemotherapy regimens for the treatment of refractory AML.

Overview of Therapeutic Approaches

Prexigebersen (BP1001) is a first-in-class antisense oligodeoxynucleotide designed to
specifically inhibit the expression of Growth factor receptor-bound protein 2 (Grb2).[4] Grb2 is a
critical adaptor protein involved in multiple oncogenic signaling pathways, including the
Ras/MAPK pathway, which is frequently dysregulated in AML and contributes to leukemic cell
proliferation and survival. By reducing Grb2 expression, Prexigebersen aims to disrupt these
pro-survival signals in cancer cells. It is currently being evaluated in a Phase 2 clinical trial
(NCT02781883) in combination with decitabine and venetoclax for patients with newly
diagnosed and relapsed/refractory AML.

Intensive Salvage Chemotherapy for refractory AML typically involves multi-agent regimens
designed to eradicate leukemic blasts from the bone marrow. These regimens are often based
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on high-dose cytarabine (HIiDAC) in combination with other cytotoxic agents such as
anthracyclines (e.g., daunorubicin, idarubicin), etoposide, or other nucleoside analogs (e.g.,
fludarabine, cladribine). While potentially curative, these regimens are associated with
significant myelosuppression and other toxicities.

Performance Data: A Comparative Analysis

Direct head-to-head clinical trial data comparing Prexigebersen to specific intensive
chemotherapy regimens is not yet available. The following tables summarize efficacy data from
separate clinical trials. It is important to note that patient populations and study designs may
differ, impacting direct comparisons.

Table 1: Efficacy of Prexigebersen-Based Combination Therapy in Relapsed/Refractory AML

Complete
Remission
Number of (CR) | CR with Objective
Treatment L .
. Clinical Trial Evaluable Incomplete Response
Regimen . .
Patients Hematologic Rate (ORR)
Recovery (CRi)
Rate
Prexigebersen + NCT02781883 )
T , 93% (CR/CRI +
Decitabine + (Phase 2, Interim 14 57%

_ PR + SD)
Venetoclax Analysis)

PR: Partial Remission, SD: Stable Disease. Data from an interim analysis of Stage 2 of the
trial.

Table 2: Efficacy of Selected Intensive Salvage Chemotherapy Regimens in
Relapsed/Refractory AML
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. Reported CRICRI Rates (from various
Treatment Regimen

studies)
MEC (Mitoxantrone, Etoposide, Cytarabine) ~40% - 66%
HIDAC (High-Dose Cytarabine) 32% - 47%
CLAG (Cladribine, Cytarabine, G-CSF) ~53%
GCLAC (Clofarabine, Cytarabine, G-CSF) ~64%

FLAG-IDA (Fludarabine, Cytarabine, Idarubicin,

Not specified in provided search results
G-CSF)

Note: These rates are compiled from various studies and are not from a single comparative
trial. The patient populations and prior treatments may vary significantly across these studies.

Experimental Protocols
Prexigebersen in Combination with Decitabine and Venetoclax (NCT02781883, Stage 2)
This is a multi-center, open-label, two-stage Phase 2 study.

» Patient Population: The trial includes cohorts for newly diagnosed AML and
relapsed/refractory AML. Patients in the relapsed/refractory cohort have failed prior

therapies.
e Treatment Protocol:

Prexigebersen is administered as an intravenous infusion.

[e]

Decitabine is administered intravenously.

o

Venetoclax is administered orally.

[¢]

The specific dosing schedule for the triple combination in the refractory AML cohort

[¢]

involves cycles of treatment.

Standard Intensive Salvage Chemotherapy Regimens (General Protocols)
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The administration of intensive chemotherapy varies by regimen and institutional protocols.
Below are general outlines for some common regimens:

 MEC (Mitoxantrone, Etoposide, Cytarabine):

o Mitoxantrone: Intravenous infusion over 15-30 minutes for 4 days.

o Etoposide: Intravenous infusion over 1-2 hours for 3 days.

o Cytarabine: Intravenous infusion (continuous or high-dose) for 4 days.
e CLAG (Cladribine, Cytarabine, G-CSF):

o Cladribine: Continuous intravenous infusion for 5 days.

o Cytarabine: Intravenous infusion for 5 days.

o G-CSF (Filgrastim): Subcutaneous injection.
e HIiDAC (High-Dose Cytarabine):

o Cytarabine: High-dose intravenous infusion given over several hours, typically every 12
hours for a set number of days.

Mechanism of Action and Signaling Pathways

Prexigebersen: Targeting the Grb2 Signaling Hub

Prexigebersen is a liposome-incorporated antisense oligodeoxynucleotide that specifically
targets the mRNA of Grb2. This leads to the degradation of Grb2 mRNA and a subsequent
reduction in the synthesis of the Grb2 protein. Grb2 acts as a pivotal adaptor protein, linking
activated receptor tyrosine kinases (RTKs) to downstream signaling cascades, most notably
the Ras/MAPK pathway. In many AML cells, this pathway is constitutively active, driving cell
proliferation and inhibiting apoptosis. By downregulating Grb2, Prexigebersen aims to disrupt

this oncogenic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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